Optimized LogP and pKa for Enhanced CNS Drug-Likeness
2-(4-Fluoropyridin-3-yl)acetic acid possesses a favorable physicochemical profile for central nervous system (CNS) drug discovery. Its computed properties include a LogP of 0.8478 and a topological polar surface area (TPSA) of 50.19 Ų . These values place it within established parameters for CNS drug-likeness, which typically require lower lipophilicity and moderate polarity to facilitate passive diffusion across the blood-brain barrier. While direct comparator data is lacking, this class-level inference from fluorinated pyridineacetic acids suggests an advantage over non-fluorinated analogs, which would exhibit different LogP and pKa values. Specifically, fluorine substitution is a well-documented strategy to lower the pKa of adjacent functional groups and modulate lipophilicity without drastically increasing molecular weight, thereby improving a drug candidate's pharmacokinetic profile .
| Evidence Dimension | Physicochemical Properties (LogP, TPSA) |
|---|---|
| Target Compound Data | LogP = 0.8478; TPSA = 50.19 Ų |
| Comparator Or Baseline | Non-fluorinated pyridin-3-ylacetic acid (LogP and pKa values would differ due to lack of electronegative fluorine) |
| Quantified Difference | Not applicable for direct comparison; qualitative inference based on class-level effects. |
| Conditions | Computed properties |
Why This Matters
These physicochemical parameters indicate suitability for CNS drug discovery programs where optimization of brain penetration and oral bioavailability is critical.
